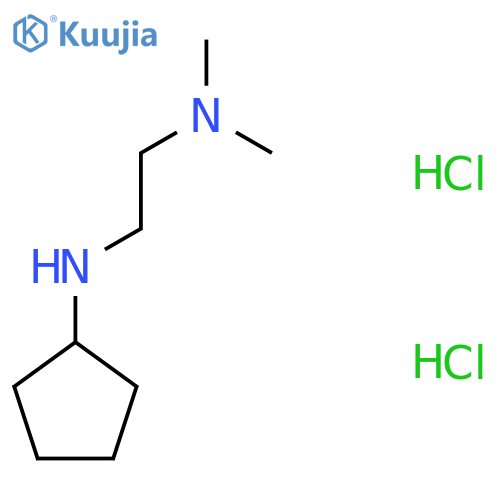

Cas no 1177346-14-3 (N1-Cyclopentyl-N2,N2-dimethyl-1,2-ethanediamine dihydrochloride)

1177346-14-3 structure

商品名:N1-Cyclopentyl-N2,N2-dimethyl-1,2-ethanediamine dihydrochloride

CAS番号:1177346-14-3

MF:C9H22Cl2N2

メガワット:229.190380573273

MDL:MFCD10007528

CID:5049781

PubChem ID:24278909

N1-Cyclopentyl-N2,N2-dimethyl-1,2-ethanediamine dihydrochloride 化学的及び物理的性質

名前と識別子

-

- N-cyclopentyl-N',N'-dimethylethane-1,2-diamine;dihydrochloride

- N1-Cyclopentyl-N2,N2-dimethyl-1,2-ethanediamine dihydrochloride

- N'-Cyclopentyl-N,N-dimethylethane-1,2-diamine dihydrochloride

-

- MDL: MFCD10007528

- インチ: 1S/C9H20N2.2ClH/c1-11(2)8-7-10-9-5-3-4-6-9;;/h9-10H,3-8H2,1-2H3;2*1H

- InChIKey: MIIPBGXDJCPFCP-UHFFFAOYSA-N

- ほほえんだ: Cl.Cl.N(CCN(C)C)C1CCCC1

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 95.7

- トポロジー分子極性表面積: 15.3

N1-Cyclopentyl-N2,N2-dimethyl-1,2-ethanediamine dihydrochloride セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

N1-Cyclopentyl-N2,N2-dimethyl-1,2-ethanediamine dihydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | BA30225-5g |

N-[2-(Dimethylamino)ethyl]cyclopentanamine dihydrochloride |

1177346-14-3 | 95% | 5g |

$818.00 | 2024-04-20 | |

| 1PlusChem | 1P01KE41-50mg |

N-[2-(Dimethylamino)ethyl]cyclopentanamine dihydrochloride |

1177346-14-3 | 95% | 50mg |

$111.00 | 2023-12-26 | |

| 1PlusChem | 1P01KE41-5g |

N-[2-(Dimethylamino)ethyl]cyclopentanamine dihydrochloride |

1177346-14-3 | 95% | 5g |

$981.00 | 2023-12-26 | |

| 1PlusChem | 1P01KE41-100mg |

N-[2-(Dimethylamino)ethyl]cyclopentanamine dihydrochloride |

1177346-14-3 | 95% | 100mg |

$140.00 | 2023-12-26 | |

| A2B Chem LLC | BA30225-1g |

N-[2-(Dimethylamino)ethyl]cyclopentanamine dihydrochloride |

1177346-14-3 | 95% | 1g |

$305.00 | 2024-04-20 | |

| A2B Chem LLC | BA30225-50mg |

N-[2-(Dimethylamino)ethyl]cyclopentanamine dihydrochloride |

1177346-14-3 | 95% | 50mg |

$80.00 | 2024-04-20 | |

| TRC | N180890-1000mg |

N1-Cyclopentyl-N2,N2-dimethyl-1,2-ethanediamine dihydrochloride |

1177346-14-3 | 1g |

$ 970.00 | 2022-06-03 | ||

| Enamine | EN300-23026015-0.1g |

N-[2-(dimethylamino)ethyl]cyclopentanamine dihydrochloride |

1177346-14-3 | 95% | 0.1g |

$66.0 | 2024-06-20 | |

| Enamine | EN300-23026015-0.05g |

N-[2-(dimethylamino)ethyl]cyclopentanamine dihydrochloride |

1177346-14-3 | 95% | 0.05g |

$42.0 | 2024-06-20 | |

| Enamine | EN300-23026015-2.5g |

N-[2-(dimethylamino)ethyl]cyclopentanamine dihydrochloride |

1177346-14-3 | 95% | 2.5g |

$503.0 | 2024-06-20 |

N1-Cyclopentyl-N2,N2-dimethyl-1,2-ethanediamine dihydrochloride 関連文献

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

1177346-14-3 (N1-Cyclopentyl-N2,N2-dimethyl-1,2-ethanediamine dihydrochloride) 関連製品

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量